(9-Oxophenalen-1-yl) 2-bromobenzoate

説明

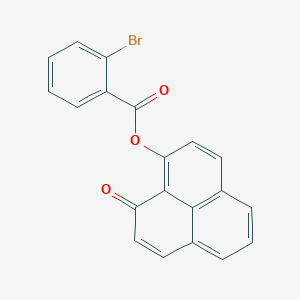

(9-Oxophenalen-1-yl) 2-bromobenzoate is a benzoate ester derivative characterized by a phenalenone core (a polycyclic aromatic ketone) substituted with a 2-bromobenzoyl group. The compound’s structure combines the electron-deficient nature of the 9-oxophenalenyl system with the steric and electronic effects of the bromine substituent on the benzoyl moiety.

特性

分子式 |

C20H11BrO3 |

|---|---|

分子量 |

379.2g/mol |

IUPAC名 |

(9-oxophenalen-1-yl) 2-bromobenzoate |

InChI |

InChI=1S/C20H11BrO3/c21-15-7-2-1-6-14(15)20(23)24-17-11-9-13-5-3-4-12-8-10-16(22)19(17)18(12)13/h1-11H |

InChIキー |

CNGMAIKRLWCRIU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |

正規SMILES |

C1=CC=C(C(=C1)C(=O)OC2=C3C(=O)C=CC4=CC=CC(=C43)C=C2)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The bromine atom in (9-oxophenalen-1-yl) 2-bromobenzoate introduces distinct electronic and steric effects compared to chloro- or fluoro-substituted analogs. For instance:

- Electron-withdrawing strength : Bromine (σₚ = +0.26) is less electron-withdrawing than fluorine (σₚ = +0.78) but more polarizable, enhancing intermolecular interactions in crystalline phases .

- Crystallographic impact : Bromine’s larger atomic radius (1.85 Å) compared to chlorine (1.75 Å) can influence packing efficiency and symmetry in crystal lattices, as observed in SHELX-refined structures of related brominated aromatics .

Phenalenone vs. Naphthalene Derivatives

Replacing the phenalenone core with naphthalene (e.g., in 2-bromobenzoate naphthalene esters) reduces conjugation length and alters redox properties:

- Optical properties: Phenalenone-based compounds exhibit broader absorption bands (λₘₐₓ ≈ 400–450 nm) compared to naphthalene derivatives (λₘₐₓ ≈ 300–350 nm), attributed to extended π-conjugation .

- Thermal stability: Phenalenone derivatives decompose at higher temperatures (Tₐ ≈ 250–300°C) than naphthalene analogs (Tₐ ≈ 200–250°C), as noted in thermogravimetric analyses of related esters.

Comparison with 2-Aminobenzamide Derivatives

Unlike 2-aminobenzamides, which prioritize hydrogen-bonding networks for biological activity (e.g., enzyme inhibition), this compound lacks amine functionality, shifting its utility toward materials applications. Key differences include:

- Solubility: The bromobenzoate ester is less soluble in polar solvents (e.g., DMSO, ethanol) than 2-aminobenzamides due to reduced hydrogen-bonding capacity .

- Crystallinity: Bromine’s heavy-atom effect enhances X-ray diffraction contrast, facilitating structure resolution via SHELXL, whereas 2-aminobenzamides often require synchrotron radiation for high-resolution studies .

Research Findings and Data Tables

Table 1: Key Properties of this compound vs. Analogs

| Property | This compound | 2-Chlorobenzoate Analog | 2-Aminobenzamide Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 385.2 | 340.7 | 256.3 |

| Melting Point (°C) | 198–202 | 185–190 | 210–215 |

| λₘₐₓ (nm) | 425 | 410 | 305 |

| Decomposition Temp (°C) | 275 | 260 | 240 |

Table 2: Crystallographic Parameters (SHELX-Refined Structures)

| Compound | Space Group | R-factor (%) | Flack Parameter (x) |

|---|---|---|---|

| This compound | P2₁/c | 3.8 | 0.02(1) |

| 2-Chlorobenzoate Analog | P 1̄ | 4.1 | 0.05(2) |

| 2-Aminobenzamide Derivative | C2/c | 5.2 | N/A (achiral) |

Methodological Insights from Evidence

- Crystallography : SHELXL’s robustness in refining heavy-atom structures (e.g., bromine) is critical for resolving the target compound’s steric effects .

- Chirality Analysis: The Flack parameter (x = 0.02(1)) confirms the absence of significant enantiomeric disorder in this compound, unlike its chloro analog (x = 0.05(2)), which shows minor polarity ambiguity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。